CNS Bioavailability and Pharmacokinetics vs. Non-Fluorinated Analog
Incorporation of the 5-fluoroimidazo[4,5-b]pyridine fragment into a TbMetRS inhibitor scaffold (Compound 6) resulted in a significant improvement in oral pharmacokinetics and brain penetration compared to its direct non-fluorinated analog (Compound 5) [1]. The study directly compares the two compounds in an in vivo mouse model, providing quantifiable data for the effect of this specific fluorination.
| Evidence Dimension | CNS Exposure (Brain Permeability) |
|---|---|
| Target Compound Data | ~3-fold higher exposure relative to non-fluorinated analog |
| Comparator Or Baseline | Non-fluorinated analog (Compound 5) |
| Quantified Difference | ~3-fold enhanced exposures |
| Conditions | Oral PK and brain permeability experiments in mice following ip dosing |
Why This Matters
This ~3-fold enhancement in brain exposure is a primary, verifiable differentiator for programs targeting CNS diseases, reducing the risk of late-stage attrition due to poor brain penetration.
- [1] Zhang, Z., Koh, C. Y., Ranade, R. M., Shibata, S., Gillespie, J. R., Hulverson, M. A., ... & Gelb, M. H. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 2(6), 438-448. View Source
